O=C(OCC)C1=NC(C(C=C2)=CC=C2F)=CS1
. This indicates the presence of an ester group (O=C(OCC)), a thiazole ring (C1=NC=CS1), and a fluorophenyl group (C(C=C2)=CC=C2F). The synthesis of ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate typically involves several key steps, including the formation of the thiazole ring, introduction of substituents, and esterification processes.
The molecular structure of ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate features:
Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate participates in various chemical reactions:
The mechanism of action for ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate involves its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit significant antimicrobial properties, suggesting that this compound may also possess similar therapeutic potential.
Various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to characterize this compound's structure and purity.
Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate has several scientific applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4